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molecular formula C15H14O4 B8695727 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol CAS No. 91998-26-4

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Cat. No. B8695727
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04774344

Procedure details

2,2-bis(4-hydroxyphenyl)-1,3-dioxolane was prepared by the procedure of Example 5 by mixing together, in a reaction flask fitted with a mechanical stirrer, thermometer, and variable take-off distillation head, 99 gm of 4,4'-dihydroxybenzophenone (97% pure, 0.448 mole), 269 gm of ethylene glycol (4.3 moles), 96 gm of trimethyl orthoformate (0.91 mole), and 150 gm of montmorillonite clay (K-10, United Catalysts) and heating the reaction mixture at 70° to 90° to give slow distillation of the reaction by-products. After about 18 hours, 66 gm of distillate had been collected, an additional 64 gm of trimethylorthoformate (0.60 mole) was added to the reaction mixture, and the reaction continued. After a total of 24 hours reaction time, NMR analysis of a reaction sample showed about 2.23 mole ratio of ketal product to ketone starting material; after a total of 48 hours reaction time, NMR analysis of a second reaction sample showed the mole ratio was about 19 (about 95% conversion to ketal product). The reaction mixture was heated for an additional 8 hours and then cooled; NMR analysis again showed about 95% conversion.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
[Compound]
Name
montmorillonite
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH2:17](O)[CH2:18][OH:19].C(OC)(OC)OC>>[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2([C:8]3[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=3)[O:19][CH2:18][CH2:17][O:7]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Name
Quantity
269 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
96 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
montmorillonite
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
COC(OC)OC
Step Three
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing together, in a reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating the reaction mixture at 70° to 90°
CUSTOM
Type
CUSTOM
Details
to give slow
DISTILLATION
Type
DISTILLATION
Details
distillation of the reaction by-products
DISTILLATION
Type
DISTILLATION
Details
66 gm of distillate had been collected
CUSTOM
Type
CUSTOM
Details
After a total of 24 hours reaction time, NMR analysis of a reaction sample
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after a total of 48 hours reaction time, NMR analysis of a second reaction sample
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for an additional 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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